molecular formula C24H23N3O3 B2655893 N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 920388-55-2

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2655893
CAS No.: 920388-55-2
M. Wt: 401.466
InChI Key: ZGOBKTWIZVSXQJ-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (1,4-DHP) is a significant organic scaffold with a wide range of pharmaceutical applications . It has been used in various therapeutic applications, including as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .


Synthesis Analysis

The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .


Molecular Structure Analysis

The molecular structure of 1,4-DHP allows for a wide range of structural and functional modifications, which contribute to its diverse pharmaceutical applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-DHP are complex and involve multiple components . The exact reactions would depend on the specific functional groups present in the starting materials.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-DHP compounds can vary widely depending on their specific structure and functional groups .

Scientific Research Applications

Novel Synthetic Approaches and Chemical Properties

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides offers a one-pot synthetic approach. This methodology provides a high-yielding and operationally simple process for synthesizing anthranilic acid derivatives and oxalamides, hinting at the versatility and chemical interest in oxalamide compounds for synthesizing various chemical structures (Mamedov et al., 2016).

Applications in Anticonvulsant Research

Design and Synthesis of Novel Diphenyl Oxalamide Derivatives as anticonvulsants showcases the potential therapeutic applications of oxalamide compounds. A series of N1-substituted-N2,N2-diphenyl oxalamides were synthesized and screened for anticonvulsant activity, demonstrating the relevance of oxalamide derivatives in medical research, particularly in the development of new anticonvulsant drugs (Nikalje et al., 2012).

Mechanism of Action

The mechanism of action of 1,4-DHP compounds depends on their specific structure and functional groups. They have been found to exhibit a wide range of therapeutic applications, suggesting multiple mechanisms of action .

Safety and Hazards

While specific safety and hazard information for “N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide” was not found, it’s important to handle all chemicals, including potential teratogens, safely . Proper personal protective equipment (PPE) and handling instructions should be followed as per the safety data sheet (SDS) .

Future Directions

The future directions in the research and development of 1,4-DHP compounds could involve further exploration of their therapeutic applications, as well as the development of more efficient and environmentally friendly synthetic methodologies .

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c25-22(28)19-11-13-20(14-12-19)27-24(30)23(29)26-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBKTWIZVSXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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